molecular formula C4H6O3 B1194985 2(3H)-Furanone, dihydro-4-hydroxy- CAS No. 5469-16-9

2(3H)-Furanone, dihydro-4-hydroxy-

Cat. No.: B1194985
CAS No.: 5469-16-9
M. Wt: 102.09 g/mol
InChI Key: FUDDLSHBRSNCBV-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-4-hydroxy- is a natural product found in Anoectochilus formosanus, Crocus sativus, and Climacodon septentrionalis with data available.

Scientific Research Applications

  • Flavor and Aroma Compounds in Foods : 4-hydroxy-3(2H)-furanones are significant flavor compounds in various cooked foodstuffs. They are primarily formed through the Maillard reactions between sugars and amino acids during heating. These compounds contribute to the flavor of strawberries, raspberries, pineapples, and tomatoes. Their biosynthesis route, however, remains unclear. They also play a role in meaty and spicy/nutty flavors in foods due to other furanones like emoxyfuranone and sotolon (Slaughter, 1999).

  • Antioxidant and Anticarcinogenic Properties : Certain food-derived furanones exhibit antioxidant activity, comparable to that of ascorbic acid. They have shown effective anticarcinogenic properties in diets of animals treated with known cancer-inducing compounds. These compounds are also mutagenic to bacteria and can cause DNA damage in lab tests (Slaughter, 1999).

  • Pheromone and Fungal Growth Inhibition : Some furanones, like 5-Methyl-4-hydroxy-3(2H)-furanone, act as male pheromones in certain insects and deter fungal growth on fruits like strawberries. These compounds are also components of the attractive aroma of fruits (Slaughter, 1999).

  • Biosynthesis in Plants and Yeast : The biosynthesis of compounds like ascorbic acid and erythroascorbic acid from sugars in plants and yeast has been characterized at the enzymic level (Slaughter, 1999).

  • Interference with Bacterial Colonization : Brominated furanones produced by red seaweed prevent colonization of the plant by bacteria, interfering with bacterial quorum sensing systems. These compounds can also deter grazing by marine herbivores (Slaughter, 1999).

  • Synthetic Applications : There has been significant progress in elucidating the biological pathway leading to furanones like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its derivatives. This knowledge is essential for the development of biotechnological processes for synthesizing these compounds, which are key flavor compounds in many fruits and are highly valued in the food industry (Schwab, 2013).

  • Chemical Properties and Synthesis : Studies have been conducted on the stoichiometry, association constant, and solvation model of chiral hydroxyfuranones, which are crucial for understanding their chemical behavior and potential applications (García‐Martínez et al., 2011).

  • Absorption and Metabolism in Human Cells : Research on the efficiency of intestinal absorption and metabolic conversion of 3(2H)-furanones using Caco-2 cell monolayers as an intestinal epithelial cell model has been done to understand their bioavailability and potential health effects (Stadler, Somoza, & Schwab, 2009).

Biochemical Analysis

Biochemical Properties

2(3H)-Furanone, dihydro-4-hydroxy- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with antioxidant enzymes, enhancing their activity and thereby contributing to the scavenging of free radicals . This interaction is primarily due to the hydroxyl group present in the compound, which can donate hydrogen atoms to neutralize free radicals. Additionally, 2(3H)-Furanone, dihydro-4-hydroxy- can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of 2(3H)-Furanone, dihydro-4-hydroxy- on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2(3H)-Furanone, dihydro-4-hydroxy- can modulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, altering their activity and thus influencing the overall metabolic flux .

Molecular Mechanism

At the molecular level, 2(3H)-Furanone, dihydro-4-hydroxy- exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. The hydroxyl group in the compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . Additionally, 2(3H)-Furanone, dihydro-4-hydroxy- can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2(3H)-Furanone, dihydro-4-hydroxy- can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products can have different biological activities, which may influence the long-term effects of the compound on cellular function. In both in vitro and in vivo studies, prolonged exposure to 2(3H)-Furanone, dihydro-4-hydroxy- has been associated with sustained antioxidant effects, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2(3H)-Furanone, dihydro-4-hydroxy- vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defense and reducing inflammation . At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

2(3H)-Furanone, dihydro-4-hydroxy- is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing their activity and thereby affecting the overall metabolic flux . This compound can also alter metabolite levels by modulating the activity of key metabolic enzymes . For instance, it has been shown to increase the levels of certain antioxidants, contributing to its overall antioxidant activity .

Transport and Distribution

Within cells and tissues, 2(3H)-Furanone, dihydro-4-hydroxy- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . This compound can also accumulate in specific tissues, where it exerts its biological effects . The localization and accumulation of 2(3H)-Furanone, dihydro-4-hydroxy- are influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 2(3H)-Furanone, dihydro-4-hydroxy- is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . The precise localization of 2(3H)-Furanone, dihydro-4-hydroxy- within the cell can significantly impact its biological activity and effectiveness .

Properties

IUPAC Name

4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDDLSHBRSNCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872986
Record name beta-Hydroxybutyrolactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-16-9
Record name 3,4-Dihydroxybutanoic acid gamma-lactone
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Record name 5469-16-9
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Record name beta-Hydroxybutyrolactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-hydroxy-γ-butyrolactone
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Record name 3-HYDROXYBUTYROLACTONE
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Synthesis routes and methods

Procedure details

[Ru(CH3CN)3(triphos)](CF3SO3)2 (11.5 mg), dimethyl DL-malate (0.65 g), and 1.0 ml of methanol were added into a 20-ml Schlenk tube under an argon atmosphere, and the mixture was stirred for 5 minutes at room temperature. This liquid was transferred to a 100-ml autoclave having a stirrer placed inside, under an argon atmosphere. The autoclave was purged with hydrogen, and then hydrogen was further included in the autoclave up to 4.0 MPa. The contents of the autoclave were heated and stirred at 100° C. for 14 hours. After cooling, the reaction liquid was analyzed by gas chromatography, and it was found that 1,2,4-butanetriol was produced at a yield of 30.6%, β-hydroxy-γ-butyrolactone at a yield of 42.3%, and methyl 3,4-dihydroxybutanoate at a yield of 21.4%.
[Compound]
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 4-hydroxydihydrofuran-2(3H)-one in smoked bamboo biomass?

A1: The research article highlights that the heat release volatiles of smoked bamboo biomass, which include compounds like 4-hydroxydihydrofuran-2(3H)-one, might be usable as raw materials for various applications. While the specific properties and applications of 4-hydroxydihydrofuran-2(3H)-one aren't explored in detail, its presence in the volatile profile contributes to the understanding of the overall composition of smoked bamboo biomass. This knowledge is important for assessing the potential of this biomass as a sustainable source of materials. []

Q2: At what temperature is 4-hydroxydihydrofuran-2(3H)-one found in the volatile profile of smoked bamboo biomass?

A2: The provided research indicates that 4-hydroxydihydrofuran-2(3H)-one is a major constituent of the volatiles released at 280°C. At this temperature, it represents 15.24% of the identified compounds. []

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